molecular formula C16H14N6 B1396358 4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1306753-66-1

4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No. B1396358
M. Wt: 290.32 g/mol
InChI Key: IDCKAAMJPARHBL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a useful research compound. Its molecular formula is C16H14N6 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes

  • Research has demonstrated innovative synthetic routes to create annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives, which have potential applications in various fields of chemistry and pharmacology (Elghandour et al., 1992).
  • A study explored the synthesis of new pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones, showcasing the versatility of this chemical framework (Mawlood et al., 2020).

Potential Antimicrobial Activity

  • Some novel compounds synthesized using this chemical structure have shown moderate effects against certain bacterial and fungal species, indicating potential for antimicrobial applications (Abdel‐Aziz et al., 2008).

Anticancer Properties

  • Certain derivatives have been tested for their anticancer properties, with some exhibiting significant activity against specific cancer cell lines. This suggests a potential application in the development of new anticancer drugs (Sa̧czewski et al., 2006).

Synthetic Methodologies

  • Efficient and novel synthetic methodologies have been developed for preparing a variety of heterocyclic compounds, which are essential in medicinal chemistry (Lim et al., 2015).

properties

IUPAC Name

4-[(E)-2-(dimethylamino)ethenyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-21(2)9-8-15-14(10-17)19-20-16-13(11-18-22(15)16)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCKAAMJPARHBL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(dimethylamino)vinyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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